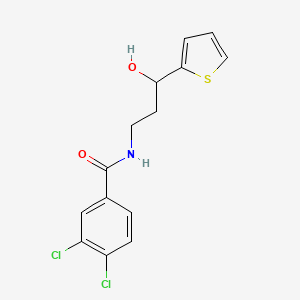

3,4-dichloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide

CAS No.: 1421474-91-0

Cat. No.: VC4708116

Molecular Formula: C14H13Cl2NO2S

Molecular Weight: 330.22

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421474-91-0 |

|---|---|

| Molecular Formula | C14H13Cl2NO2S |

| Molecular Weight | 330.22 |

| IUPAC Name | 3,4-dichloro-N-(3-hydroxy-3-thiophen-2-ylpropyl)benzamide |

| Standard InChI | InChI=1S/C14H13Cl2NO2S/c15-10-4-3-9(8-11(10)16)14(19)17-6-5-12(18)13-2-1-7-20-13/h1-4,7-8,12,18H,5-6H2,(H,17,19) |

| Standard InChI Key | YYCYUSZBDYXMNU-UHFFFAOYSA-N |

| SMILES | C1=CSC(=C1)C(CCNC(=O)C2=CC(=C(C=C2)Cl)Cl)O |

Introduction

Synthesis

The synthesis of 3,4-dichloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide typically involves:

-

Preparation of the benzoyl chloride derivative:

3,4-Dichlorobenzoyl chloride is synthesized by reacting 3,4-dichlorobenzoic acid with thionyl chloride or oxalyl chloride. -

Amide bond formation:

The benzoyl chloride derivative reacts with 3-amino-3-(thiophen-2-yl)propanol in the presence of a base (e.g., triethylamine) to form the target compound.

Reaction Scheme:

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Thionyl chloride + 3,4-dichlorobenzoic acid | 3,4-Dichlorobenzoyl chloride |

| 2 | 3-Amino-3-(thiophen-2-yl)propanol + Base | Target compound |

Analytical Characterization

The compound's structure can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Identifies proton environments in the molecule.

-

¹³C NMR: Confirms carbon framework.

-

-

Mass Spectrometry (MS):

-

Confirms molecular weight and fragmentation pattern.

-

-

Infrared Spectroscopy (IR):

-

Detects functional groups such as amides (C=O stretch at ~1650 cm⁻¹) and hydroxyl groups (~3200–3600 cm⁻¹).

-

-

Elemental Analysis:

-

Verifies the composition of C, H, Cl, N, O, and S.

-

Potential Applications

-

Medicinal Chemistry:

-

The compound's structural features (chlorinated benzamide and thiophene ring) suggest potential as a pharmacophore for drug development.

-

It may exhibit activities such as enzyme inhibition or receptor binding due to its polar functional groups.

-

-

Biological Activity Studies:

-

Compounds with similar structures have been investigated for anti-inflammatory, anticancer, or antimicrobial properties.

-

Research Findings on Related Compounds

Compounds with similar frameworks have been studied extensively:

-

Anti-inflammatory Activity: Molecular docking studies indicate that benzamide derivatives can inhibit enzymes like lipoxygenase .

-

Anticancer Potential: Thiophene-containing molecules have shown cytotoxicity against cancer cell lines .

-

Antimicrobial Properties: Chlorinated aromatic compounds often exhibit bactericidal or fungicidal activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume